molecular formula C11H8N6O4 B5554897 N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine

Cat. No.: B5554897
M. Wt: 288.22 g/mol
InChI Key: MJKNKKDWYCYUEU-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique combination of a nitrophenyl group and an oxadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine typically involves the dimerization of nitrile precursors in the presence of a base such as pyridine. For example, 4-amino-1,2,5-oxadiazole-3-carbonitrile can be heated with pyridine in anisole at 150°C for 20 hours to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid for nitration reactions.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitramine derivatives, while substitution reactions can produce a variety of substituted oxadiazolo-pyrimidine compounds .

Scientific Research Applications

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound’s nitrophenyl group and oxadiazolo-pyrimidine core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine is unique due to its specific combination of a nitrophenyl group and an oxadiazolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Properties

IUPAC Name

N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4/c18-17(19)8-3-1-2-7(4-8)5-20-15-10-9-11(13-6-12-10)16-21-14-9/h1-4,6H,5H2,(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKNKKDWYCYUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CONC2=NC=NC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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